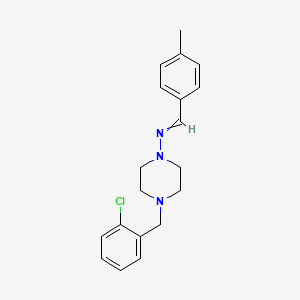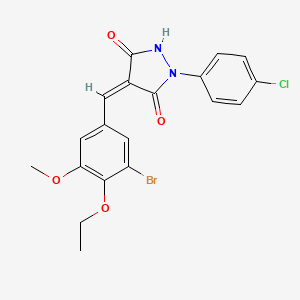![molecular formula C20H18N2O2 B6084525 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as ANI, is a synthetic compound that has gained attention in scientific research due to its potential as a neuroprotective agent. ANI is a member of the anthraquinone family and has been shown to have various physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood, but it is thought to involve the inhibition of calcium influx into neurons and the modulation of glutamate receptors. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to decrease the expression of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in neuroinflammation. Additionally, 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to increase the expression of synaptic proteins, which are involved in the communication between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is also relatively stable and has a long half-life, allowing for sustained effects. However, 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one research. One area of interest is the potential use of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one may also have potential as a treatment for traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one and its effects on neuronal function.
Métodos De Síntesis
The synthesis of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 1-azepanamine to yield 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one. The yield of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is typically around 50%, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have potential as a neuroprotective agent in various scientific research studies. It has been demonstrated to protect neurons from excitotoxicity and oxidative stress, both of which are implicated in various neurological disorders. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
12-(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-13-7-3-4-8-14(13)20-17-15(19)9-10-16(18(17)21-24-20)22-11-5-1-2-6-12-22/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYCHOJHDNEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)


![4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate](/img/structure/B6084464.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6084515.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)
